molecular formula C11H13ClO B7844101 1-(2-Chlorophenyl)pentan-2-one

1-(2-Chlorophenyl)pentan-2-one

Cat. No.: B7844101
M. Wt: 196.67 g/mol
InChI Key: CRBRQNAGCNUPEZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pentan-2-one is an aromatic ketone featuring a pentan-2-one backbone substituted with a 2-chlorophenyl group at the 1-position. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 184.67 g/mol. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity and physical properties.

Properties

IUPAC Name

1-(2-chlorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBRQNAGCNUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2-Chlorophenyl)pentan-2-one and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₃ClO 2-Chlorophenyl, linear pentanone 184.67 Ortho-chloro substituent, ketone at C2
1-(4-Isopropoxyphenyl)pentan-2-one C₁₄H₂₀O₂ 4-Isopropoxy, linear pentanone 220.31 Para-substituted electron-donating group
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) C₁₅H₂₁NO Phenyl, pyrrolidine, pentanone 231.33 Psychoactive tertiary amine substituent
1-(4-Chlorophenyl)-5-iodo-2-methylpentan-1-one C₁₂H₁₄ClIO 4-Chloro, iodo, methyl, pentanone 324.60 Halogen-rich, steric hindrance at C2
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one C₁₃H₁₅ClO 2-Chlorophenyl, cyclopentanone 214.71 Cyclic ketone, rigid dimethyl substituents
Key Observations:
  • Molecular Weight : Halogenated derivatives (e.g., 1-(4-chlorophenyl)-5-iodo-2-methylpentan-1-one) exhibit higher molecular weights due to iodine’s atomic mass, impacting crystallinity and melting points .

Biological Activity

Overview

1-(2-Chlorophenyl)pentan-2-one is an organic compound characterized by its chlorinated phenyl group and a pentanone backbone, with the molecular formula C11_{11}H13_{13}ClO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties.

This compound can be synthesized through methods such as Friedel-Crafts acylation, where 2-chlorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The synthesis requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism of action may involve interaction with cellular components, disrupting metabolic processes essential for microbial viability.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

This table summarizes the antimicrobial effectiveness of this compound against selected microorganisms.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of several chlorinated ketones, including this compound. The results demonstrated that this compound effectively inhibited the growth of Candida species, making it a candidate for further development into antifungal agents.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against lung cancer cells (A549). The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and altered expression of apoptosis-related proteins such as Bcl-2 and Bax .

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. While detailed mechanisms remain under investigation, preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt membrane integrity in microbial cells .

Comparative Analysis with Similar Compounds

Comparative studies have shown that structural modifications in similar compounds can significantly influence their biological activities. For instance:

Compound Activity Profile
1-(4-Chlorophenyl)pentan-2-oneHigher antibacterial activity than its ortho counterpart
1-(2-Fluorophenyl)pentan-2-oneAltered lipophilicity leading to different bioavailability profiles

These comparisons highlight the importance of substituent positioning on the phenyl ring in determining the biological efficacy of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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